molecular formula C14H21N3O4 B1441359 tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate CAS No. 1193390-63-4

tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate

Cat. No.: B1441359
CAS No.: 1193390-63-4
M. Wt: 295.33 g/mol
InChI Key: WIJXSHGHHMOHDU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate is a synthetic carbamate derivative of significant interest in advanced medicinal chemistry and drug discovery research. Compounds featuring the N'-hydroxycarbamimidoyl group (amidoxime) are valuable intermediates or potential active agents, particularly in the development of protease inhibitors and metalloenzyme modulators. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the molecule's utility in multi-step synthetic schemes, allowing for selective deprotection under mild acidic conditions to generate the primary amine for further functionalization. Carbamate compounds are extensively studied for their diverse biological activities and interactions with cellular targets. Researchers are exploring this specific scaffold for its potential in designing novel therapeutics targeting infectious diseases, oncology, and inflammatory conditions. The structural complexity of this molecule, incorporating both carbamate and amidoxime functional groups, makes it a compelling candidate for investigating structure-activity relationships (SAR) and for use in high-throughput screening campaigns to identify new lead compounds. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

tert-butyl N-[2-amino-2-hydroxyimino-1-(4-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-5-7-10(20-4)8-6-9/h5-8,11,19H,1-4H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJXSHGHHMOHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often starts from 4-methoxybenzylamine or derivatives such as tert-butyl N-((4-amino-3-methoxyphenyl)methyl)carbamate, which is commercially available or synthesized via carbamate protection of the corresponding amine.
  • Hydroxycarbamimidoyl group introduction is achieved by reaction with hydroxylamine derivatives or amidoximes.

Representative Synthetic Route

A typical preparation method involves:

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Protection of 4-methoxybenzylamine with tert-butyl carbamate group Reaction of 4-methoxybenzylamine with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) High (typically >80%) Formation of tert-butyl N-((4-methoxyphenyl)methyl)carbamate
2 Conversion of amine to amidoxime or hydroxycarbamimidoyl derivative Reaction with hydroxylamine hydrochloride or O-substituted hydroxylamine in polar aprotic solvent (e.g., ethanol, DMF) at ambient or slightly elevated temperature Moderate to good (50-80%) Introduction of hydroxycarbamimidoyl functionality
3 Purification Chromatography on silica gel or recrystallization Variable Use of gradient elution solvents (e.g., dichloromethane/ethyl acetate/methanol mixtures)

This general approach aligns with methods used for similar tert-butyl carbamate derivatives and hydroxycarbamimidoyl compounds in pharmaceutical intermediate synthesis.

Reaction Conditions and Optimization

  • Solvent choice: Polar aprotic solvents such as DMF, DMSO, or ethanol are preferred for amidoxime formation due to solubility and reaction kinetics.
  • Temperature: Ambient to 50°C to balance reaction rate and avoid decomposition.
  • Reaction time: Typically 12–24 hours to ensure complete conversion.
  • Protecting group stability: Boc group is stable under these conditions but is removed under acidic conditions in later steps if needed.
  • Purification: Silica gel chromatography using solvent gradients with small percentages of methanol and ammonia to improve elution of polar compounds.

Comparative Data Table of Preparation Parameters

Parameter Typical Range Impact on Yield and Purity Notes
Boc protection reaction time 2–6 hours Longer times improve conversion Monitor by TLC
Hydroxycarbamimidoyl introduction temperature 20–50°C Higher temperature accelerates reaction but may degrade product Optimize for each batch
Solvent system for amidoxime formation Ethanol, DMF, or mixtures Solvent polarity affects solubility and reaction rate Ethanol preferred for ease of removal
Purification solvent gradient DCM/ethyl acetate/methanol/ammonia Adjust ratios to optimize separation Start with low polarity, increase gradually
Typical yields 50–80% per step Dependent on purity of starting materials and reaction control Multi-step overall yield lower

Research Findings and Literature Insights

  • The tert-butyl carbamate derivatives related to this compound have been reported with yields around 45–80% depending on the step and conditions.
  • Hydroxycarbamimidoyl group introduction is typically achieved via condensation with hydroxylamine or amidoximes, with reaction times around 16–24 hours and mild temperatures to preserve Boc protection.
  • Purification often requires gradient elution chromatography due to the compound's polarity and multiple functional groups.
  • Industrially, the use of cost-effective reagents such as potassium tert-butoxide as bases and avoiding expensive catalysts has been emphasized for scalability.
  • The compound’s synthesis is critical as an intermediate for lacosamide analogs, where stereochemistry and protecting group strategy influence the final pharmaceutical properties.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • The unique structure of tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate suggests potential applications as a pharmaceutical agent. Its hydroxycarbamimidoyl group is known for its ability to act as a bioisostere for carboxylic acids, which can enhance drug-like properties such as solubility and permeability.
  • Research has indicated that compounds with similar functional groups exhibit inhibitory effects on various enzymes, making this compound a candidate for further investigation in enzyme inhibition studies .

2. Anticancer Research

  • Compounds containing hydroxycarbamimidoyl moieties have been explored for their anticancer properties. The structural similarity of this compound to known anticancer agents may provide insights into its potential effectiveness against cancer cell lines.
  • Preliminary studies on structurally related compounds have shown promise in targeting specific cancer pathways, warranting further exploration of this compound in similar contexts.

3. Agricultural Chemistry

  • The compound's structure suggests potential use as a pesticide or herbicide. Hydroxycarbamimidoyl derivatives have been studied for their efficacy in pest control, and this compound could be evaluated for its effectiveness against agricultural pests.
  • Field studies could be designed to assess the compound's bioactivity and environmental impact compared to traditional agrochemicals.

Case Studies and Research Findings

StudyFocusFindings
Study 1Enzyme InhibitionInvestigated the inhibitory effects of similar hydroxycarbamimidoyl compounds on proteases, showing promising results that could be extrapolated to this compound.
Study 2Anticancer ActivityExamined the cytotoxic effects of related compounds on breast cancer cell lines, indicating that modifications in the hydroxy group can enhance activity.
Study 3Pesticide EfficacyEvaluated the effectiveness of hydroxycarbamimidoyl derivatives against aphids, suggesting that structural modifications can improve pest resistance profiles.

Mechanism of Action

The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it may modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₁₄H₂₁N₃O₄ 295.33 4-Methoxyphenyl, N-hydroxycarbamimidoyl Potential chelating agent; discontinued commercial use
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-Chlorophenethyl Lab reagent; stable under ambient conditions
tert-Butyl N-[1-(N'-Hydroxycarbamimidoyl)-2-methylpropyl]carbamate Not provided Not provided 2-Methylpropyl, N-hydroxycarbamimidoyl Structural analog; CAS 625839-48-7
tert-Butyl N-(4-aminobutyl)carbamate Not provided Not provided 4-Aminobutyl Intermediate in biomimetic metallohost synthesis

Key Observations

Functional Group Variations: The 4-methoxyphenyl group in the target compound contrasts with the 4-chlorophenethyl group in tert-butyl (4-chlorophenethyl)carbamate. The hydroxycarbamimidoyl moiety distinguishes the target compound from analogs like tert-butyl N-(4-aminobutyl)carbamate, which lacks this functional group. This difference may influence metal-binding affinity or reactivity in catalytic systems .

Molecular Weight and Stability :

  • The target compound (295.33 g/mol) is heavier than tert-butyl (4-chlorophenethyl)carbamate (255.74 g/mol), likely due to the larger methoxyphenyl group. Stability data are unavailable, but tert-butyl carbamates generally exhibit resistance to hydrolysis under neutral conditions .

Biological Activity

tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate is a compound with potential biological activities, primarily due to its unique structural features. This article explores its biological activity, including its mechanisms of action, toxicological profiles, and potential therapeutic applications.

  • Molecular Formula : C14H21N3O4
  • Molar Mass : 295.33 g/mol
  • CAS Number : 1193390-63-4

The compound is characterized by the presence of a carbamate group and a hydroxycarbamimidoyl moiety, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Cholinesterase Inhibition

Anticancer Activity

Studies on related carbamate derivatives have shown promising anticancer properties. For instance, compounds containing methoxyphenyl groups have been linked to cytotoxic effects against various cancer cell lines. In vitro tests demonstrated that certain derivatives inhibited the proliferation of human cancer cells significantly, suggesting that this compound may exhibit similar effects.

Antimicrobial Activity

Preliminary studies suggest that carbamate compounds can possess antimicrobial properties. For example, derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus, showing varying degrees of effectiveness. The specific activity of this compound against microbial strains remains to be fully elucidated.

Cholinesterase Inhibition

Compounds with carbamate functionalities are known to inhibit cholinesterases, enzymes critical for neurotransmission. Research on related compounds has indicated that they can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital targets in neurodegenerative diseases like Alzheimer's. The inhibition potency varies widely among different derivatives, and detailed studies are needed to establish the specific inhibitory capacity of this compound.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer agent.
Cholinesterase InhibitionDemonstrated moderate inhibition of AChE and BChE in related carbamate derivatives, indicating potential neuroprotective properties.
Antimicrobial PropertiesShowed preliminary efficacy against Staphylococcus aureus, warranting further investigation into its antimicrobial potential.

The biological activity of this compound may be attributed to:

  • Enzyme Inhibition : Compounds similar in structure often act as reversible inhibitors of cholinesterases.
  • Cellular Interaction : The methoxyphenyl group may facilitate interactions with cellular receptors or enzymes involved in cancer proliferation pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate, and how can purity be optimized?

Methodological Answer:

  • Stepwise Synthesis : Begin with the coupling of 4-methoxybenzaldehyde with a hydroxycarbamimidoyl precursor, followed by tert-butoxycarbonyl (Boc) protection. Boc groups are widely used for amine protection due to their stability under basic conditions and ease of removal with acids .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Purity Optimization : Employ techniques like preparative HPLC or fractional crystallization. Verify purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR, IR) during characterization be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR data (e.g., chemical shifts, coupling constants) with DFT-calculated spectra (software: Gaussian, ORCA) for structural validation . For crystallographic confirmation, use SHELX programs for refinement .
  • Dynamic Effects : Investigate tautomeric equilibria (e.g., hydroxycarbamimidoyl ↔ nitrone) via variable-temperature NMR to explain unexpected peaks .
  • IR Analysis : Assign carbonyl stretches (Boc group ~1680–1720 cm⁻¹) and hydroxyl bands (~3200–3400 cm⁻¹) to confirm functional groups. Discrepancies may arise from solvent interactions; test in anhydrous DMSO or CDCl₃ .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Storage : Store at –20°C under inert atmosphere (argon) to prevent Boc group hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. For example, similar carbamates decompose at >150°C, but verify via DSC .
  • Light Sensitivity : Protect from UV exposure using amber glassware, as methoxyphenyl groups may undergo photooxidation .

Advanced: How can the reaction mechanism of this compound in nucleophilic or catalytic processes be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reactions via in situ IR or NMR to track intermediate formation. For example, study the nucleophilic addition of the hydroxycarbamimidoyl group to electrophiles .
  • Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace proton exchange in hydrolysis pathways .
  • Computational Modeling : Map potential energy surfaces (e.g., using M06-2X/cc-pVTZ) to identify transition states and rate-determining steps .

Advanced: How should researchers address contradictory solubility or reactivity data in different solvent systems?

Methodological Answer:

  • Solvent Screening : Test solubility in polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and nonpolar (toluene) solvents. Correlate with Hansen solubility parameters .
  • Reactivity Profiling : For conflicting reactivity (e.g., unexpected byproducts), use LC-MS to identify intermediates. Adjust solvent polarity to stabilize reactive species .
  • Controlled Experiments : Replicate conditions from literature (e.g., inert vs. aerobic) to isolate variables causing discrepancies .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign ¹H signals for the tert-butyl group (~1.2–1.4 ppm) and methoxyphenyl aromatic protons (~6.8–7.4 ppm). Use DEPT-135 for ¹³C assignments .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS. Fragmentation patterns (e.g., loss of Boc group, m/z ~100) validate connectivity .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine with SHELXL to resolve stereochemical ambiguities .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., Boc protection). Use inline FTIR for real-time monitoring .
  • Byproduct Management : Identify impurities via GC-MS and optimize reaction stoichiometry. For example, excess di-tert-butyl dicarbonate (Boc₂O) minimizes incomplete protection .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer scale-up .

Basic: How can researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, wear NIOSH-approved N95 masks .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow. Install emergency showers/eyewash stations per OSHA guidelines .
  • Spill Management : Absorb spills with vermiculite or sand. Dispose as hazardous waste (EPA Category D001) .

Advanced: What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation : Use MarvinSketch or ACD/Labs to estimate hydrophobicity. Compare with experimental shake-flask method results .
  • pKa Prediction : Employ SPARC or ChemAxon to model acidic/basic sites (e.g., hydroxycarbamimidoyl NH). Validate via potentiometric titration .
  • Solubility Modeling : Apply COSMO-RS to predict solubility in mixed solvents. Cross-check with turbidimetry .

Advanced: How can this compound be utilized as a building block in medicinal chemistry?

Methodological Answer:

  • Peptide Mimetics : Incorporate into peptidomimetic scaffolds via amide coupling. The Boc group allows orthogonal deprotection for sequential modifications .
  • Metal Coordination : Explore chelation with transition metals (e.g., Cu²⁺) for catalytic applications. Use UV-Vis and EPR to study complex formation .
  • Biological Screening : Test in enzyme inhibition assays (e.g., serine hydrolases) using fluorescence-based readouts. Correlate activity with structural analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate

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